
Nnal-N-oxide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .
Chemical Reactions Analysis
Types of Reactions
Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:
Oxidation: Conversion of NNAL to Nnal-N-oxide.
Reduction: Nnal-N-oxide can be reduced back to NNAL under specific conditions.
Substitution: Potential substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to revert Nnal-N-oxide back to NNAL.
Major Products
The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .
Scientific Research Applications
Nnal-N-oxide, ®-, has several applications in scientific research:
Mechanism of Action
Nnal-N-oxide, ®-, exerts its effects through its involvement in the metabolic pathways of NNK. It is formed as a detoxification product of NNAL and is less tumorigenic compared to its parent compound . The primary molecular targets include enzymes involved in the oxidation and reduction processes, such as cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
NNA: Nitrosamino aldehyde.
NNN: N’-nitrosonornicotine.
Uniqueness
Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .
Properties
CAS No. |
762268-58-6 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
InChI Key |
DKBKTKUNVONEGX-SNVBAGLBSA-N |
Isomeric SMILES |
CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
Canonical SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



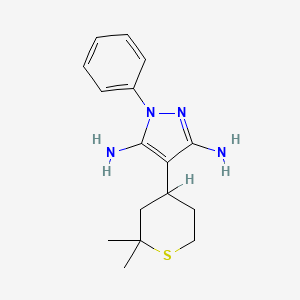
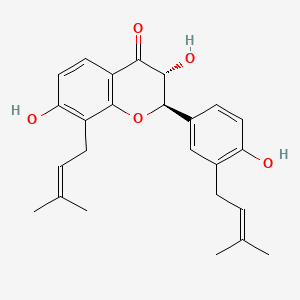


![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
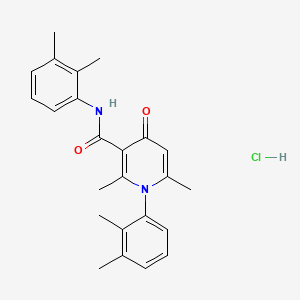
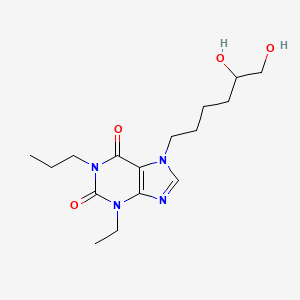
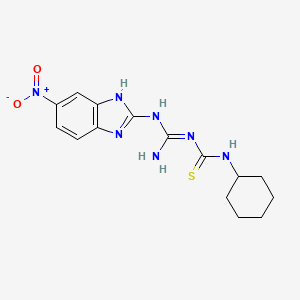
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
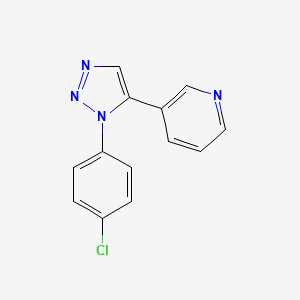
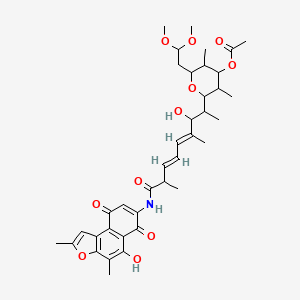
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)

